Lipophilicity (LogP) Differentiation from Unsubstituted 2-(Pyridin-2-yl)ethanamine
2-(3-Methylpyridin-2-yl)ethanamine exhibits a markedly lower lipophilicity compared to its unsubstituted analog, 2-(pyridin-2-yl)ethanamine. This is a critical differentiator for CNS drug discovery, where optimal lipophilicity correlates with passive blood-brain barrier penetration and target engagement. The quantitative data, derived from authoritative computed property databases, highlight the significant impact of the 3-methyl substituent [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2-(Pyridin-2-yl)ethanamine (CAS 2706-56-1): LogP 1.28 |
| Quantified Difference | Δ = -0.68 (54% reduction in logP value) |
| Conditions | Computed by PubChem (XLogP3 algorithm) |
Why This Matters
This difference in lipophilicity directly impacts predictions of ADME properties, making 2-(3-Methylpyridin-2-yl)ethanamine a potentially distinct candidate for lead optimization in programs targeting the central nervous system.
- [1] PubChem. (2025). 2-(3-Methylpyridin-2-yl)ethan-1-amine: Computed Properties. CID 16640598; and Molbase. 2-(Pyridin-2-yl)ethanamine: LogP data. View Source
